3-(3,4-Dimethoxyphenyl)-propyl iodide
Description
3-(3,4-Dimethoxyphenyl)-propyl iodide is an organoiodine compound featuring a propyl chain terminated by an iodide group, attached to a 3,4-dimethoxyphenyl aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy groups and high reactivity from the iodide moiety.
Properties
Molecular Formula |
C11H15IO2 |
|---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
4-(3-iodopropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15IO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
FEAKRTMQWWVAFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCI)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional differences between 3-(3,4-Dimethoxyphenyl)-propyl iodide and related compounds:
Key Observations:
- Verapamil Hydrochloride : Shares the 3,4-dimethoxyphenyl group but incorporates a phenylalkylamine backbone and chlorine substituent. Its high water solubility contrasts with the iodide analog, which likely exhibits lower aqueous solubility due to the hydrophobic iodine atom .
- (R)-3-(3,4-Dimethoxyphenyl)pyrrolidine HCl: The pyrrolidine ring introduces rigidity and chirality, making it pharmacologically relevant for targeting neurotransmitter receptors.
- Egonol derivatives: These natural products (e.g., compound 1 in ) feature benzofuran cores with methoxy and methylenedioxy groups. Their estrogenic activity suggests that the 3,4-dimethoxyphenyl moiety may play a role in bioactivity, though the propyl iodide chain’s influence remains unexplored .
Physicochemical Properties
Solubility and Reactivity:
- The iodide group enhances its reactivity in nucleophilic substitutions.
- Verapamil Hydrochloride : Freely soluble in chloroform and water, attributed to its ionic hydrochloride salt form .
- Egonol derivatives: Lipophilic due to ester and benzofuran moieties, aligning with their isolation from plant extracts .
Stability:
- Iodide-containing compounds (e.g., ’s ammonium iodides) are often light-sensitive and prone to decomposition, suggesting that this compound may require storage under inert conditions .
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